molecular formula C13H23NO4 B1588915 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate CAS No. 118758-56-8

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate

Cat. No. B1588915
M. Wt: 257.33 g/mol
InChI Key: ISFYLIKYQATEJR-UHFFFAOYSA-N
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Description

“1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . The molecular formula is C13H23NO4 .


Synthesis Analysis

The synthesis of “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” and similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

  • Chemistry and Biology of the tert-Butyl Group

    • The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern. It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .
    • The tert-butyl group is often used in organic synthesis due to its steric bulk, which can influence the reactivity of the molecule it’s attached to .
    • The outcomes of these transformations can vary widely depending on the specific reactions and conditions used .
  • Synthesis and Reactivity of N-isoindoline-1,3-diones Heterocycles

    • N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
    • The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .
    • The outcomes of these transformations can vary widely depending on the specific reactions and conditions used .
  • Applications of tert-Butyl Ethyl Malonate

    • tert-Butyl ethyl malonate was used in the synthesis of polar ester-functionalized aliphatic polysulfone with remarkable thermal stability .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these transformations can vary widely depending on the specific reactions and conditions used .
  • Preparation of Mono-tert-Butyl Malonates

    • Mono-tert-Butyl malonates may be used in the preparation of the following: dendritic precursor to asymmetric methanofullerenes hapten-3,6- (O,S -dimethylthiophosphoramido)-6-oxohexanoic acid .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these transformations can vary widely depending on the specific reactions and conditions used .
  • Nomenclature of tert-Butyl Substituents

    • The tert-butyl group is often used in organic synthesis due to its steric bulk, which can influence the reactivity of the molecule it’s attached to .
    • The IUPAC name of this structure can be “1-tert-butyl-5-heptyl-2-propylcyclononane” or "1- (1,1-dimethylethyl)-5-heptyl-2-propyl-cyclononane" .
  • Synthesis of Various Compounds

    • Tert-butyl (2- (pyrrolidin-3-yl) ethyl)carbamate and similar compounds have been used in the synthesis of a variety of complex molecules .
    • These include polar ester-functionalized aliphatic polysulfone with remarkable thermal stability , and various other compounds with diverse structures and properties .
  • Nomenclature of tert-Butyl Substituents

    • The tert-butyl group is often used in organic synthesis due to its steric bulk, which can influence the reactivity of the molecule it’s attached to .
    • The IUPAC name of this structure can be “1-tert-butyl-5-heptyl-2-propylcyclononane” or "1- (1,1-dimethylethyl)-5-heptyl-2-propyl-cyclononane" .
  • Synthesis of Various Compounds

    • Tert-butyl (2- (pyrrolidin-3-yl) ethyl)carbamate and similar compounds have been used in the synthesis of a variety of complex molecules .
    • These include polar ester-functionalized aliphatic polysulfone with remarkable thermal stability , and various other compounds with diverse structures and properties .

Future Directions

The future directions for research on “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, providing a rich area for future investigation .

properties

IUPAC Name

3-O-tert-butyl 1-O-ethyl 2-pyrrolidin-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)10(9-7-6-8-14-9)12(16)18-13(2,3)4/h9-10,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPZQLQJCSZUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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